molecular formula C26H32N2O6 B13625863 (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid

(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid

Cat. No.: B13625863
M. Wt: 468.5 g/mol
InChI Key: UZTYFGZBJFBBLN-DMPWYTOCSA-N
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Description

(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including the presence of a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its reactivity and utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Formation of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol under acidic conditions.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc protecting group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl esters.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include tert-butyl esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group plays a crucial role in protecting reactive sites during synthesis, while the tert-butoxy group influences the compound’s reactivity and stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-amino]butanoic acid: Lacks the fluorenylmethoxycarbonyl group, resulting in different reactivity and applications.

    (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid: Contains an additional carbon in the side chain, affecting its steric properties and reactivity.

Uniqueness

The presence of both the tert-butoxy and fluorenylmethoxycarbonyl groups in (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid makes it unique. These groups confer specific reactivity patterns and stability, making the compound valuable in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]propanoic acid

InChI

InChI=1S/C26H32N2O6/c1-15(24(30)31)27-23(29)22(16(2)34-26(3,4)5)28-25(32)33-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,27,29)(H,28,32)(H,30,31)/t15-,16+,22-/m0/s1

InChI Key

UZTYFGZBJFBBLN-DMPWYTOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

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